molecular formula C12H11Br2N3 B12626458 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine CAS No. 920752-34-7

2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine

Cat. No.: B12626458
CAS No.: 920752-34-7
M. Wt: 357.04 g/mol
InChI Key: WOSUVPIMVXIXAC-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, and an amine group attached to a 2-(pyridin-2-yl)ethyl side chain. The presence of bromine atoms and the pyridine ring makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the amine group. One common method involves the reaction of 2,6-dibromopyridine with 2-(pyridin-2-yl)ethylamine under specific conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

  • Substituted pyridine derivatives
  • Pyridine N-oxides
  • Piperidine derivatives

Scientific Research Applications

2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2,6-Dichloro-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
  • 2,6-Difluoro-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
  • 2,6-Diiodo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine

Comparison: Compared to its chloro, fluoro, and iodo analogs, 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine exhibits unique reactivity due to the size and electronegativity of the bromine atoms. Bromine atoms are larger and less electronegative than chlorine and fluorine, which can influence the compound’s chemical behavior and interactions. Additionally, the presence of bromine atoms can enhance the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications.

Properties

CAS No.

920752-34-7

Molecular Formula

C12H11Br2N3

Molecular Weight

357.04 g/mol

IUPAC Name

2,6-dibromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine

InChI

InChI=1S/C12H11Br2N3/c13-11-7-10(8-12(14)17-11)16-6-4-9-3-1-2-5-15-9/h1-3,5,7-8H,4,6H2,(H,16,17)

InChI Key

WOSUVPIMVXIXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC2=CC(=NC(=C2)Br)Br

Origin of Product

United States

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